molecular formula C12H11Br B13158068 1-Bromo-4-(1-ethynylcyclobutyl)benzene

1-Bromo-4-(1-ethynylcyclobutyl)benzene

Cat. No.: B13158068
M. Wt: 235.12 g/mol
InChI Key: ZSXFDMILVHKSCC-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-ethynylcyclobutyl)benzene is an organic compound with the molecular formula C12H11Br It is a derivative of benzene, where a bromine atom is substituted at the para position and an ethynylcyclobutyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1-ethynylcyclobutyl)benzene can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling Reaction: This method involves the coupling of 1-bromo-4-iodobenzene with an ethynylcyclobutylboronic acid in the presence of a palladium catalyst and a base.

    Sonogashira Coupling Reaction: This method involves the coupling of 1-bromo-4-iodobenzene with an ethynylcyclobutyl group in the presence of a palladium catalyst, copper iodide, and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

1-Bromo-4-(1-ethynylcyclobutyl)benzene can be compared with other similar compounds, such as:

The unique structural features of this compound, such as the presence of both a bromine atom and an ethynylcyclobutyl group, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H11Br

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-4-(1-ethynylcyclobutyl)benzene

InChI

InChI=1S/C12H11Br/c1-2-12(8-3-9-12)10-4-6-11(13)7-5-10/h1,4-7H,3,8-9H2

InChI Key

ZSXFDMILVHKSCC-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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